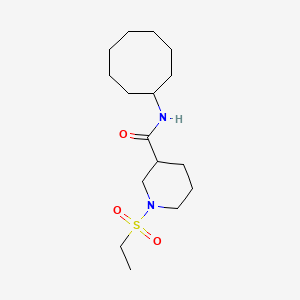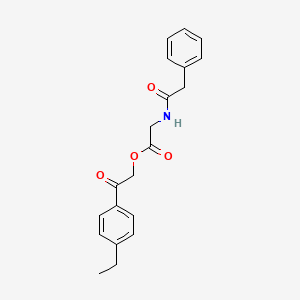
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea, also known as DMQX, is a synthetic compound that has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in the central nervous system. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby inhibiting the ion channel opening and the subsequent influx of calcium ions. This results in the inhibition of synaptic transmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound has also been shown to inhibit the expression of c-fos, an immediate early gene that is activated by synaptic activity and is involved in the regulation of neuronal plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the role of AMPA receptors in the central nervous system. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect. This compound also has a low solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea in scientific research. One potential direction is the investigation of the role of AMPA receptors in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound could be used to study the mechanisms underlying these diseases and to develop new treatments. Another potential direction is the development of new compounds that are more potent and selective than this compound. These compounds could be used to further elucidate the role of AMPA receptors in the central nervous system and to develop new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-N'-3-quinolinylurea has been extensively used in scientific research to investigate the role of AMPA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of the AMPA receptor, which plays a crucial role in synaptic plasticity, learning, and memory. This compound has been used to study the mechanisms of synaptic transmission, long-term potentiation, and long-term depression in the brain.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-8-13(9-16(10-15)24-2)20-18(22)21-14-7-12-5-3-4-6-17(12)19-11-14/h3-11H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKIWFWGIOWDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4844053.png)
![2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide](/img/structure/B4844062.png)
![3-(4-nitrobenzylidene)-9-[2-(1-piperidinyl)ethyl]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4844067.png)
![4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 4-fluorobenzoate](/img/structure/B4844074.png)
![1-(3,5-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4844084.png)


![N-(2-chlorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4844112.png)
![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4844118.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4844129.png)
![N-(2,4-difluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4844132.png)

![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)
![2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4844155.png)